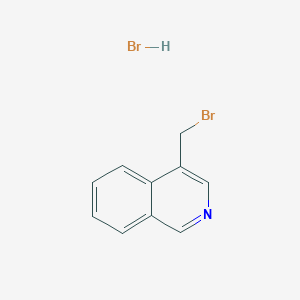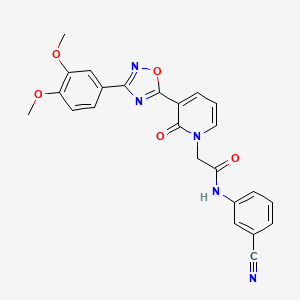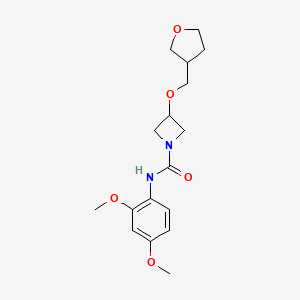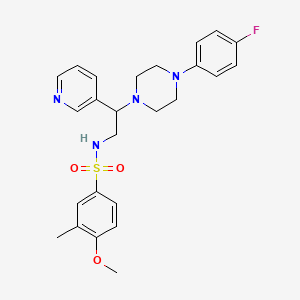![molecular formula C17H19N5O B2563911 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide CAS No. 1240991-81-4](/img/structure/B2563911.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of adenosine receptor agonists, which have been shown to have a wide range of effects on various physiological processes.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide is an adenosine receptor agonist, which means that it binds to and activates adenosine receptors in the body. Adenosine receptors are involved in a wide range of physiological processes, including regulation of blood flow, inflammation, and platelet aggregation. Activation of adenosine receptors by N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide leads to vasodilation, anti-inflammatory, and antiplatelet effects.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, which can help to reduce blood pressure and improve blood flow. It also has anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been shown to have antiplatelet effects, which can help to prevent blood clots from forming.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has well-defined biochemical and physiological effects, which makes it a useful tool for studying various physiological processes. However, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide. One area of interest is the potential therapeutic applications of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide in cardiovascular disease. It has been shown to have vasodilatory, anti-inflammatory, and antiplatelet effects, which could make it a useful treatment for conditions such as hypertension and atherosclerosis. Another area of interest is the potential use of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide as a tool for studying adenosine receptor signaling pathways. Finally, there is also interest in developing new derivatives of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide with improved pharmacological properties.
Synthesemethoden
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide involves the reaction of 2-(1H-pyrazol-1-yl)aniline with ethyl chloroacetate to form 2-(1H-pyrazol-1-yl)acetamide. This intermediate is then reacted with 4-cyano-1-cyclopropylethyl chloride to form N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been extensively studied for its potential therapeutic applications, especially in the field of cardiovascular disease. It has been shown to have a wide range of effects on various physiological processes, including vasodilation, anti-inflammatory, and antiplatelet effects.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-pyrazol-1-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-17(12-18,13-7-8-13)21-16(23)11-19-14-5-2-3-6-15(14)22-10-4-9-20-22/h2-6,9-10,13,19H,7-8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCGQXLLFLLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)


![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)
![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)

